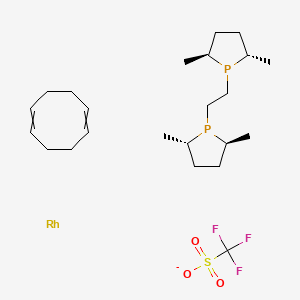
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate is a chiral ligand complex used in various enantioselective catalytic reactions. This compound is known for its electron-rich C2 symmetric bis(phospholane) ligand, which makes it highly efficient in asymmetric hydrogenation reactions .
Vorbereitungsmethoden
The synthesis of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to rhodium. The synthetic route typically includes the following steps:
Ligand Synthesis: The chiral ligand, 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane, is synthesized through a series of reactions involving phosphine precursors.
Complex Formation: The ligand is then coordinated to rhodium in the presence of cyclooctadiene and trifluoromethanesulfonate to form the final complex.
Analyse Chemischer Reaktionen
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate undergoes various types of reactions, including:
Oxidation: The compound can participate in oxidation reactions, often catalyzed by ruthenium.
Hydrogenation: It is widely used in stereoselective hydrogenation reactions of dehydroamino acid esters and macrocyclic peptideomimetics.
Substitution: The complex can also undergo substitution reactions, where ligands are replaced by other molecules.
Common reagents and conditions used in these reactions include hydrogen gas for hydrogenation, ruthenium catalysts for oxidation, and various organic solvents. The major products formed from these reactions are often enantioselective hydrogenation products, such as (S)-2-quinolylalanine .
Wissenschaftliche Forschungsanwendungen
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate has numerous applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric hydrogenation reactions, which are crucial for the synthesis of chiral molecules.
Biology: The compound is employed in the synthesis of biologically active molecules, such as amino acids and peptideomimetics.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound finds applications in the production of fine chemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate involves the coordination of the chiral ligand to the rhodium center, which facilitates enantioselective catalytic reactions. The molecular targets include various substrates that undergo hydrogenation, oxidation, or substitution reactions. The pathways involved typically include the formation of rhodium-hydride intermediates, which then transfer hydrogen to the substrate, resulting in the desired enantioselective product .
Vergleich Mit ähnlichen Verbindungen
1,2-Bis((2S,5S)-2,5-dimethylphospholano)ethane(cyclooctadiene)rhodium(I) trifluoromethanesulfonate can be compared with other similar compounds, such as:
1,2-Bis((2S,5S)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate: This compound has a similar structure but with ethyl groups instead of methyl groups, which can affect its catalytic properties.
1,2-Bis((2S,5S)-2,5-diphenylphospholano)ethane(cyclooctadiene)rhodium(I) tetrafluoroborate: This compound has phenyl groups instead of methyl groups, which can influence its reactivity and selectivity.
1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene(cyclooctadiene)rhodium(I) trifluoromethanesulfonate: This is the enantiomer of the original compound, with (R,R) configuration instead of (S,S), which can lead to different enantioselective outcomes.
These comparisons highlight the uniqueness of this compound in terms of its specific chiral ligand and its applications in enantioselective catalysis.
Eigenschaften
Molekularformel |
C23H40F3O3P2RhS- |
|---|---|
Molekulargewicht |
618.5 g/mol |
IUPAC-Name |
cycloocta-1,5-diene;(2S,5S)-1-[2-[(2S,5S)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/t11-,12-,13-,14-;;;/m0.../s1 |
InChI-Schlüssel |
LQQSHTWLDKZMBA-FZUZUFHQSA-M |
Isomerische SMILES |
C[C@H]1CC[C@@H](P1CCP2[C@H](CC[C@@H]2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Kanonische SMILES |
CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide](/img/structure/B12448340.png)
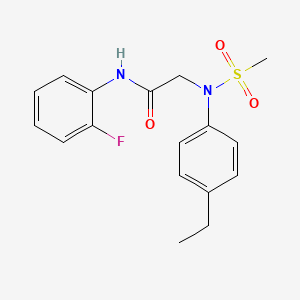
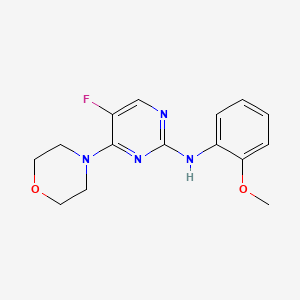
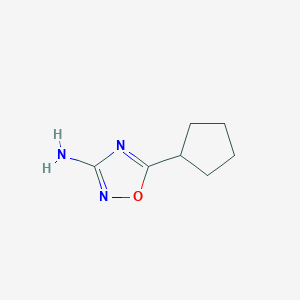
![3,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12448378.png)
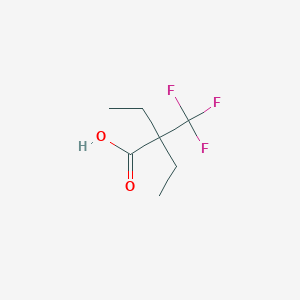
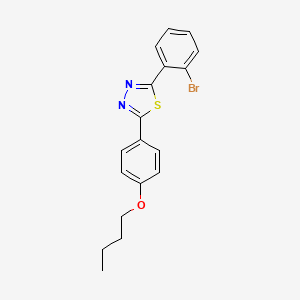
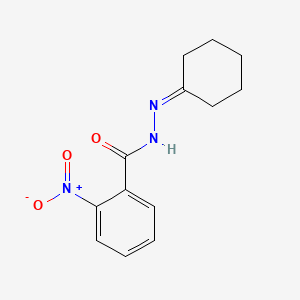

![N-cyclohexyl-N'-[3-(trifluoromethyl)phenyl]hydrazine-1,2-dicarbothioamide](/img/structure/B12448410.png)

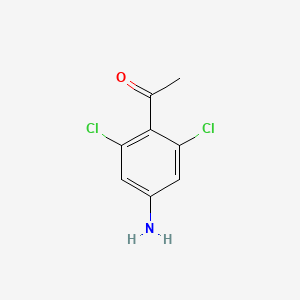
![2-butyl-3-[(3-nitrophenyl)amino]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12448438.png)
![N-[1-(4-chlorophenoxy)-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl]-1-formamidocyclopentane-1-carboxamide](/img/structure/B12448445.png)
